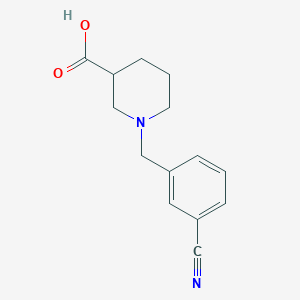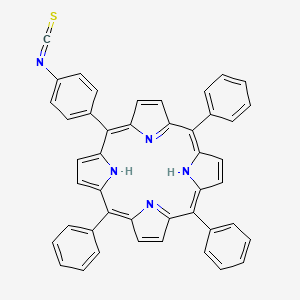
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is a porphyrin derivative known for its unique structural and functional properties. Porphyrins are a group of organic compounds, essential for various biological functions, including oxygen transport and photosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin typically involves the reaction of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin with thiophosgene under an inert atmosphere. The reaction is carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition . The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Primary amines, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for protein interactions.
Industry: Utilized in the development of sensors and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin involves its ability to interact with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Isothiocyanatophenyl)-10,15,20-triphenylporphine: Similar structure but lacks the dihydroporphyrin moiety.
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Contains the isothiocyanate group but different core structure.
Uniqueness
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is unique due to its combination of the porphyrin core and the isothiocyanate functional group. This combination imparts distinct photophysical properties and reactivity, making it suitable for applications in photodynamic therapy and as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C45H29N5S |
|---|---|
Molekulargewicht |
671.8 g/mol |
IUPAC-Name |
5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C45H29N5S/c51-28-46-33-18-16-32(17-19-33)45-40-26-24-38(49-40)43(30-12-6-2-7-13-30)36-22-20-34(47-36)42(29-10-4-1-5-11-29)35-21-23-37(48-35)44(31-14-8-3-9-15-31)39-25-27-41(45)50-39/h1-27,47,50H |
InChI-Schlüssel |
XJCYIJMSUFLNCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N=C=S)C=C4)C9=CC=CC=C9)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


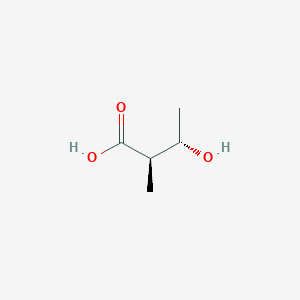

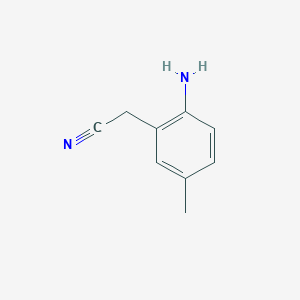

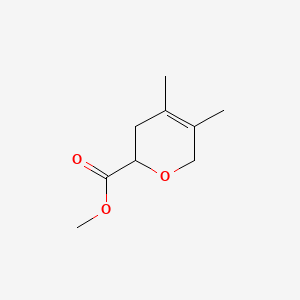
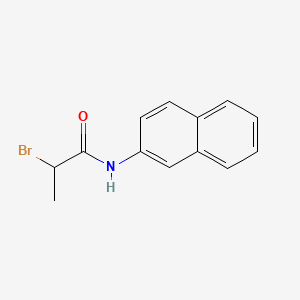
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
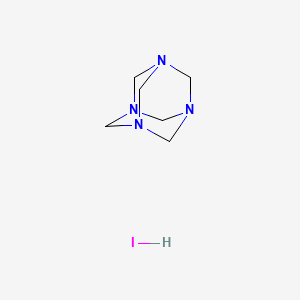
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
